N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a synthetic molecule that appears to be related to the class of cannabinoid ligands, as suggested by the structural motifs present in the analogues described in the provided papers. Although the exact molecule is not directly mentioned, the papers discuss similar compounds with pyrazole and piperidine moieties, which are key structural components of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates includes the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines to afford the target compounds . This suggests that a similar approach could be used for the synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide, with appropriate modifications to introduce the cyclohexene and cyclopropyl groups.

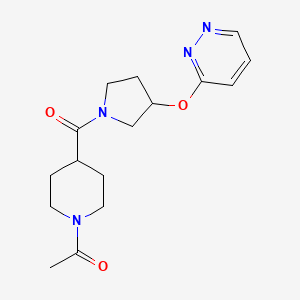

Molecular Structure Analysis

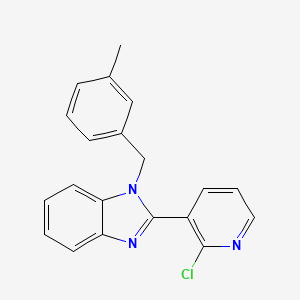

The molecular structure of cannabinoid ligands, including the pyrazole and piperidine rings, has been studied using high field NMR spectroscopy and molecular mechanics geometry searches. These studies provide insights into the conformation of the ligands and the structural requirements for binding to the CB1 and CB2 receptors . The cycloalkyl and phenyl substitutions at the N1 and C5 positions of the pyrazole ring influence the ligand conformation and receptor affinity, which is crucial for understanding the molecular structure of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the pyrazole ring can undergo various substitutions, which can be tailored to achieve desired biological activities. The N-alkylation reactions and the formation of carboxylate esters are key steps in the synthesis of these compounds . Additionally, the molecular docking studies performed on similar compounds suggest that the chemical interactions between the ligands and the enzymes, such as cyclooxygenase, are important for their biological activities .

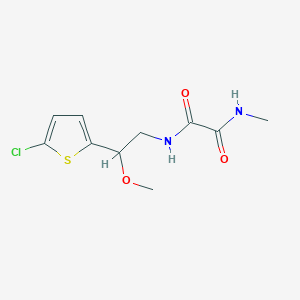

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide are not directly provided, the properties of similar compounds can be inferred. The NMR, Mass, and IR spectral studies of the synthesized compounds provide information on their structural integrity and purity . The biological evaluation of these compounds, including their antibacterial, anti-inflammatory, and antioxidant activities, suggests that they possess moderate to good activities, which could be attributed to their physical and chemical properties .

Propiedades

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O/c23-18(14-4-2-1-3-5-14)19-15-8-10-22(11-9-15)17-12-16(20-21-17)13-6-7-13/h1-2,12-15H,3-11H2,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAQPULGOXVLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclohex-3-enecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)